molecular formula C17H22O7 B030657 15-Acetyldeoxynivalenol CAS No. 88337-96-6

15-Acetyldeoxynivalenol

Cat. No. B030657
CAS RN: 88337-96-6
M. Wt: 338.4 g/mol
InChI Key: IDGRYIRJIFKTAN-HTJQZXIKSA-N
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Description

15-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by certain species of the fungus Fusarium, particularly those found on cereal crops . It is an acetylated derivative of 4-deoxy nivalenol (DON) that can be converted to DON in the body . It is typically found in grains used for livestock feed as well as human consumption, such as cereal and bread .


Synthesis Analysis

15-Acetyldeoxynivalenol is a type B trichothecene, one of the major pollutants in food and feed products . The specialized glyoxalase I from Gossypium hirsutum (SPG) can lower the toxicity of 3A-DON by conducting isomerization to transfer C8 carbonyl to C7 and double bond from C9-C10 to C8-C9 . The substrate-flexible SPG can also recognize 15A-DON and DON, probably following the same isomerization mechanism as that for 3A-DON .


Molecular Structure Analysis

The molecular formula of 15-Acetyldeoxynivalenol is C17H22O7 . The molecular weight is 338.4 g/mol . The IUPAC name is [(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate .


Chemical Reactions Analysis

15-Acetyldeoxynivalenol is a trichothecene mycotoxin that is deoxynivalenol acetylated on the oxygen at C-15 . It is considered among the most commonly and widely distributed cereal contaminants .

Scientific Research Applications

Mycotoxin Detection

15-ADON is used in the development of a generic PCR detection method for mycotoxins . This method is based on the structural gene sequences of Tri13 genes involved in trichothecene mycotoxin biosynthesis pathways . This method is globally applicable and provides a rapid, reliable, and cost-effective way to identify type B trichothecene mycotoxin chemotypes in Fusarium species and food safety controls .

Transcriptome Analysis

15-ADON is used in transcriptome analysis of Caco-2 cells . The study provides insight into the toxic mechanism of 15-ADON. It was found that 15-ADON can cause DNA damage in Caco-2 cells at low concentrations . It induces DNA damage and then causes double-strand breaks, resulting in potential cell cycle arrest and DNA synthesis restraint in Caco-2 cells .

Anticancer Research

15-ADON exhibits potential anticancer benefits in vitro . It has been found to induce apoptosis in Jurkat T cells .

Immunomodulatory Research

15-ADON has immunomodulatory effects . It upregulates IL-8 production and displays biphasic effects on cytokine production in CD4+ T cells . Initially, it decreases the expression of IL-2, IL-4, and IL-5, then increases the expression of all three after 7 days of exposure .

Food Safety Controls

15-ADON is used in food safety controls . It is one of the major pollutants in food and feed products . The development of a PCR detection method for 15-ADON helps in controlling its presence in food products .

Toxicity Studies

15-ADON is used in toxicity studies . It helps in understanding the toxicity of mycotoxins and their acetylated derivatives .

Mechanism of Action

Target of Action

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .

Mode of Action

The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .

Biochemical Pathways

The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .

Pharmacokinetics

It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability

Result of Action

The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .

Action Environment

15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .

Future Directions

In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .

properties

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891851
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Acetyldeoxynivalenol

CAS RN

88337-96-6
Record name 15-Acetyldeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88337-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Acetyldeoxynivalenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88337-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEOXYNIVALENOL 15-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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